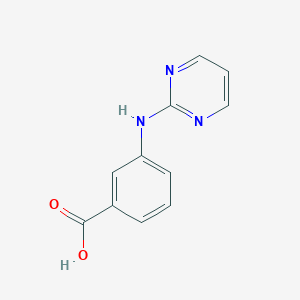

3-(Pyrimidin-2-ylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCQTGJTDPBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198195-06-1 | |

| Record name | 3-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyrimidin-2-ylamino)benzoic acid chemical properties

An In-depth Technical Guide to a Key Kinase Inhibitor Intermediate: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

A Note to the Reader: Initial searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield significant, in-depth technical data suitable for the requested guide. However, the closely related and structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS No. 641569-94-0) , is a well-documented and critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Given the intended audience of researchers and drug development professionals, this guide will focus on this latter, industrially significant compound to provide a comprehensive and valuable technical resource.

Introduction

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a heterocyclic aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The structural features of this molecule, including the pyrimidine, pyridine, and benzoic acid moieties, make it a valuable scaffold in the development of kinase inhibitors and other potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is typically a pale beige or yellow-white solid.[2] It is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Core Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | PubChem[3] |

| CAS Number | 641569-94-0 | ChemicalBook[2], PubChem[3] |

| Molecular Formula | C₁₇H₁₄N₄O₂ | PubChem[3] |

| Molecular Weight | 306.32 g/mol | PubChem[3] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | PubChem[3] |

| InChI Key | LDLZPHLSVKGFSC-UHFFFAOYSA-N | ChemicalBook[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | >257°C (decomposition) | ChemicalBook[2] |

| Boiling Point (Predicted) | 587.9 ± 60.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.336 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 4.35 ± 0.10 | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook[2] |

Synthesis and Mechanism

The synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a multi-step process that involves the formation of a guanidine intermediate followed by a cyclization reaction.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of a guanidinium salt from 3-amino-4-methylbenzoic acid, followed by its condensation with a chalcone-like intermediate to form the final pyrimidine ring system.

Caption: Synthetic workflow for 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on literature procedures.[2]

Step 1: Formation of the Guanidine Intermediate

-

To a solution of 3-amino-4-methylbenzoic acid in a suitable alcoholic solvent (e.g., primary isoamyl alcohol), add an aqueous solution of cyanamide.[1]

-

Slowly add hydrochloric acid dropwise while maintaining the reaction temperature between 50-65°C.[1]

-

Heat the mixture to approximately 100°C and maintain for several hours.[1]

-

After the initial reaction period, a second portion of acid may be added, and the reaction is continued for several more hours to ensure complete conversion.[1]

-

Upon completion, the solvent is removed, and the product is precipitated with a non-polar solvent like acetone to yield the guanidine hydrochloride intermediate.[1]

Step 2: Cyclization to the Final Product

-

In a round bottom flask under a nitrogen atmosphere, combine the guanidine intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.[2]

-

Heat the reaction mixture to reflux and stir for approximately 12 hours.[2]

-

Cool the reaction to room temperature and add a solution of sodium hydroxide in deionized water.[2]

-

Heat the mixture to reflux again, then cool to room temperature.[2]

-

Adjust the pH with hydrochloric acid and stir for one hour.[2]

-

Filter the resulting solid, wash with deionized water, and dry under a vacuum to yield 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2]

Spectroscopic and Analytical Data

Characterization of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure by identifying the aromatic protons and carbons of the benzoic acid, pyrimidine, and pyridine rings, as well as the methyl and amine protons.[1]

-

Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound. The exact mass is 306.1117.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic peaks for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid, and C=N and C=C stretches of the aromatic and heteroaromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound, which is typically ≥95% for commercial batches.[1]

Applications in Drug Development

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Nilotinib.[1][2] The carboxylic acid group is activated and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond in Nilotinib.

Caption: Role as an intermediate in the synthesis of Nilotinib.

Potential Biological Activity

While primarily used as an intermediate, the core structure of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid suggests inherent biological activity. The aminopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] This compound itself has been shown to exhibit inhibitory effects against various cancer cell lines, such as K562 leukemia cells, and targets the Bcr-Abl1 kinase.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby disrupting signaling pathways that are essential for cancer cell proliferation and survival.[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its role as a key intermediate in the synthesis of Nilotinib underscores the importance of efficient and scalable synthetic routes. Furthermore, its inherent biological activity as a kinase inhibitor highlights the potential for this and similar scaffolds in the design of novel therapeutic agents. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this important molecule.

References

- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 2. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 3. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]

An In-depth Technical Guide to 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Synthesis, Characterization, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, with the CAS number 641569-94-0, is a pivotal chemical intermediate in the synthesis of highly potent and selective tyrosine kinase inhibitors.[1][2] Its molecular structure, featuring a benzoic acid moiety linked to a 2-aminopyrimidine core which is in turn substituted with a pyridine ring, serves as a crucial scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and its significant role as a precursor to the acclaimed anti-cancer drug, Nilotinib. We will delve into the mechanistic underpinnings of the therapeutic action of its derivatives and provide detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₄O₂ | [3][4] |

| Molecular Weight | 306.32 g/mol | [3][4] |

| Appearance | White to off-white or yellow-white solid | [1][5] |

| Melting Point | >257°C (decomposes) | |

| Solubility | Soluble in methanol and dimethyl sulfoxide | [5] |

| CAS Number | 641569-94-0 | [3][6] |

Mechanism of Action of Derivatives: Targeting the BCR-ABL Kinase

While 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is primarily an intermediate, its significance is intrinsically linked to the mechanism of action of the final drug product, Nilotinib. Nilotinib is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase.[7] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity, a key driver in chronic myeloid leukemia (CML).[7]

Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking the transfer of phosphate from ATP to tyrosine residues on its substrates.[7] This inhibition of substrate phosphorylation disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[7][8] Key pathways that are consequently inhibited include the Ras/Raf/MEK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, which plays a significant role in promoting cell survival by inhibiting apoptosis.[9] By blocking these aberrant signals, Nilotinib induces apoptosis in BCR-ABL-dependent cells.[7]

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The synthesis of the title compound is a critical step in the production of Nilotinib. A common and efficient method involves a multi-step process starting from 3-amino-4-methylbenzoic acid. The rationale for this synthetic route is its scalability and the availability of the starting materials.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a reliable two-step synthesis. The first step is the formation of a guanidine intermediate, followed by a cyclization reaction to form the pyrimidine ring.

Step 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride

This step involves the reaction of 3-amino-4-methylbenzoic acid with cyanamide in an acidic medium to form the corresponding guanidine derivative. The acidic condition is crucial for the activation of the cyanamide and subsequent nucleophilic attack by the amino group of the benzoic acid derivative.

-

Materials:

-

3-Amino-4-methylbenzoic acid

-

50% aqueous cyanamide

-

Concentrated hydrochloric acid (36%)

-

Methanol

-

Acetone

-

-

Procedure:

-

In a suitable reaction vessel, charge 3-amino-4-methylbenzoic acid and methanol.

-

Add the 50% aqueous cyanamide solution to the mixture.

-

Heat the mixture to 70-80°C.

-

Slowly add concentrated hydrochloric acid dropwise to maintain a pH of around 3.

-

Increase the temperature to 100°C and maintain for 3 hours.

-

Add an additional small portion of hydrochloric acid and continue heating for another 6 hours to ensure complete reaction.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Add acetone to the residue to precipitate the product.

-

Stir the suspension at room temperature, then cool to 5-10°C.

-

Filter the solid, wash with cold acetone, and dry under vacuum to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.[10]

-

Step 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The guanidine intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in the presence of a base to form the desired pyrimidine ring system. n-Butanol is often used as a high-boiling solvent to facilitate the reaction at elevated temperatures, which is necessary for the cyclization and subsequent hydrolysis of the ester intermediate in a one-pot fashion.[2]

-

Materials:

-

3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (from Step 1)

-

3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one

-

Sodium hydroxide

-

n-Butanol

-

Deionized water

-

Hydrochloric acid

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid methyl ester mononitrate (an alternative starting material to the hydrochloride salt), 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide in n-butanol.[5]

-

Heat the reaction mixture to reflux and stir for 12 hours.[5]

-

Cool the reaction mass to 25-35°C.[5]

-

Add a solution of sodium hydroxide in deionized water.[5]

-

Heat the mixture to reflux (120-125°C) to effect hydrolysis of the ester.[5]

-

Cool the reaction mass again to 25-35°C.[5]

-

Acidify the mixture with hydrochloric acid and stir for one hour to precipitate the product.[5]

-

Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[5]

-

Structural Characterization

The structure of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be confirmed using standard analytical techniques.

-

¹H NMR (500MHz, D₂O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[10]

-

¹³C NMR (125MHz, D₂O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[10]

-

Mass Spectrometry (M+1)⁺: 194 (for the guanidine intermediate).[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of the final drug product, Nilotinib, derived from the title compound, an in vitro kinase inhibition assay is performed. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is widely used to determine the cytotoxic effects of potential therapeutic agents on cancer cell lines.

-

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Nilotinib (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the K562 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Compound Preparation and Addition: Prepare a series of dilutions of Nilotinib in the culture medium. Add the diluted compound to the wells in triplicate, typically in a volume of 100 µL, to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Representative IC50 Values for Nilotinib

| Cell Line | Target Kinase | IC50 (nM) | Reference |

| K562 | BCR-ABL | 30 | [11] |

| Ba/F3 (wild-type Bcr-Abl) | BCR-ABL | 13 - 15 | [11][12] |

| Ba/F3 (various imatinib-resistant mutants) | BCR-ABL | 15 - 450 | [11] |

| KBM5 | BCR-ABL | 480 | [11] |

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its role as a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Nilotinib underscores its importance in the development of targeted cancer therapies. This guide has provided a detailed overview of its synthesis, structural properties, and the biological context in which its derivatives operate. The provided experimental protocols offer a framework for researchers and drug development professionals working in this area. A thorough understanding of the chemistry and biology surrounding this scaffold will continue to be invaluable in the design and synthesis of next-generation kinase inhibitors.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 3. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skeenapublishers.com [skeenapublishers.com]

- 10. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 11. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]

A Technical Guide to the Mechanism of Action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, known pharmaceutically as Nilotinib (Tasigna®). As a second-generation tyrosine kinase inhibitor (TKI), Nilotinib represents a cornerstone in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] This document delineates its primary mode of action through the competitive inhibition of the BCR-ABL kinase, explores its broader kinase inhibition profile, discusses the molecular basis of clinical resistance, and provides detailed, field-proven protocols for its experimental validation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical methodologies essential for advancing research in this domain.

Introduction: Rational Design and Clinical Context

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, or Nilotinib, is a phenylamino-pyrimidine derivative developed through the rational design of a more potent and selective successor to Imatinib.[3] Its development was guided by the crystal structure of the ABL kinase domain, aiming to achieve a higher binding affinity and overcome common Imatinib resistance mechanisms.[4] The primary clinical indication for Nilotinib is the treatment of Ph+ CML, a hematological malignancy driven by the constitutively active BCR-ABL tyrosine kinase, an aberrant fusion protein resulting from the t(9;22) chromosomal translocation.[4][5] Nilotinib's mechanism centers on shutting down the proliferative and anti-apoptotic signals propagated by this oncogenic driver.[5][6]

Core Mechanism: High-Affinity Inhibition of the BCR-ABL Kinase

The central mechanism of Nilotinib is its function as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[4][5] It binds with high affinity to the ATP-binding site within the ABL kinase domain, stabilizing the enzyme in its inactive, "DFG-out" conformation.[3] This binding physically obstructs the entry and hydrolysis of ATP, a requisite step for kinase activity. By preventing the autophosphorylation of BCR-ABL, Nilotinib effectively terminates the downstream signaling cascades that are essential for the malignant phenotype of CML cells.[3][5]

Key downstream pathways inhibited by Nilotinib include:

-

RAS/MAPK Pathway: Governs cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

JAK/STAT Pathway: Crucial for cytokine signaling and cell growth. Substrates like STAT5 are key indicators of BCR-ABL activity.[3]

The direct consequence of this inhibition is the induction of cell cycle arrest and apoptosis in BCR-ABL-dependent cells, leading to a profound anti-leukemic effect.[1][5][6]

Broader Kinase Profile and Off-Target Effects

While rationally designed for BCR-ABL, Nilotinib exhibits potent inhibitory activity against other tyrosine kinases, which contributes to both its expanded therapeutic potential and its side-effect profile.[7] This polypharmacology is a critical consideration in drug development and clinical application.

Key Off-Target Kinases:

-

KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Implicated in various solid tumors and myeloproliferative neoplasms.[3]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Another target shared with Imatinib.[3]

-

Discoidin Domain Receptors (DDR1, DDR2): Collagen receptors involved in cell adhesion and migration.[2]

The inhibition of these kinases explains Nilotinib's evaluation in GIST and other malignancies.[3] However, off-target effects can also lead to adverse events, such as impacts on glucose metabolism and bone health, which require careful patient monitoring.[8]

| Kinase Target | Representative IC50 (nM) | Associated Malignancy/Process |

| BCR-ABL (WT) | < 30 | Chronic Myeloid Leukemia (CML) |

| PDGFRα/β | < 100 | Myeloproliferative Neoplasms |

| c-KIT | < 100 | Gastrointestinal Stromal Tumors (GIST) |

| DDR1 | Potent Inhibitor | Fibrosis, Cancer Metastasis |

| NQO2 | Potent Inhibitor | Xenobiotic Metabolism |

| Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[2][3][9] |

Mechanisms of Clinical Resistance

Despite its high potency, resistance to Nilotinib can develop, primarily through two mechanisms.

BCR-ABL Dependent Resistance: The T315I Mutation

The most common mechanism of acquired resistance involves point mutations within the ABL kinase domain.[10] While Nilotinib is effective against many Imatinib-resistant mutants, it is critically ineffective against the T315I "gatekeeper" mutation .[11] In this mutation, the threonine residue at position 315 is replaced by a bulkier isoleucine. This substitution creates steric hindrance that physically blocks Nilotinib from binding to the ATP pocket, while still permitting ATP access, thus restoring kinase activity.[10]

BCR-ABL Independent Resistance

Resistance can also occur through mechanisms that do not involve kinase domain mutations. These are often more complex and can include:

-

BCR-ABL Gene Amplification: Overexpression of the target protein can overwhelm the inhibitor at standard clinical doses.[11][12]

-

Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, such as those driven by Src family kinases (e.g., LYN), can render cells less dependent on BCR-ABL signaling.[12][13]

-

Drug Efflux: Increased expression of drug transporter proteins like ABCB1 (MDR1) can actively pump Nilotinib out of the cell, reducing its intracellular concentration.[12][13]

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action of a TKI like Nilotinib requires a multi-faceted approach, combining biochemical and cell-based assays. Each protocol serves as a self-validating system when appropriate controls are included.

Protocol 5.1: Cellular Proliferation Assay (MTT/XTT)

This assay quantifies the anti-proliferative effect of Nilotinib on BCR-ABL-positive cells.

-

Causality: The principle is that viable, metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product. A decrease in color formation is directly proportional to a decrease in cell viability/proliferation caused by the drug.

-

Methodology:

-

Cell Plating: Seed a Ph+ cell line (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Treatment: Prepare a serial dilution of Nilotinib (e.g., from 1 nM to 10 µM). Add the drug to the wells and include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

Assay Development: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 (the concentration of drug that inhibits 50% of cell growth).

-

Protocol 5.2: Target Engagement via Multiplex Western Blot

This protocol provides direct evidence that Nilotinib is inhibiting the BCR-ABL kinase within the cell by measuring the phosphorylation of a known downstream substrate.

-

Causality: A functional BCR-ABL kinase will phosphorylate its substrates (e.g., CrkL, STAT5).[14] Treatment with an effective inhibitor like Nilotinib will decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein. This phospho-specific inhibition is the hallmark of target engagement.

-

Methodology:

-

Cell Culture & Treatment: Plate K562 cells in 6-well plates. Once they reach the desired density, treat with varying concentrations of Nilotinib (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

-

Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. A multiplex approach is efficient, using antibodies that recognize phosphorylated-CrkL (p-CrkL), total CrkL, and a loading control (e.g., β-Actin or GAPDH) simultaneously, provided they are from different host species or are conjugated to different fluorophores.

-

Secondary Antibody & Detection: Wash the membrane and incubate with species-specific secondary antibodies conjugated to HRP or a fluorophore. Detect the signal using an appropriate substrate (for HRP) or an imaging system.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-CrkL/Total CrkL ratio confirms specific inhibition of the BCR-ABL pathway.

-

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib) is a highly potent and selective second-generation TKI that exemplifies the success of targeted cancer therapy. Its primary mechanism of action is the ATP-competitive inhibition of the oncogenic BCR-ABL kinase, which leads to the shutdown of critical pro-survival signaling pathways and subsequent apoptosis of malignant cells.[3][5] While highly effective, its clinical utility is challenged by resistance mechanisms, most notably the T315I gatekeeper mutation.[10][11] A thorough understanding of its on-target and off-target activities, coupled with robust experimental validation using the methodologies described herein, is essential for both its current clinical management and the development of future generations of kinase inhibitors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nilotinib - Wikipedia [en.wikipedia.org]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. onclive.com [onclive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]

The Advent of Targeted Therapy: A Technical Guide to the Discovery and History of Imatinib

Abstract

Imatinib, scientifically known as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and marketed as Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] Its development was a landmark achievement, born from a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML).[1] This guide provides an in-depth technical overview of the discovery, history, and core scientific principles behind Imatinib. It details the journey from the identification of the molecular driver of CML, the Bcr-Abl tyrosine kinase, to the rational design and clinical triumph of a molecule that transformed a fatal leukemia into a manageable chronic condition for many, laying the groundwork for modern precision medicine.[1]

The Scientific Landscape Before Imatinib: A Tale of a Telltale Chromosome

The story of Imatinib begins not in a chemistry lab, but with a cytogenetic discovery. In 1960, Peter Nowell and David Hungerford identified an unusually small chromosome in patients with CML, which they named the "Philadelphia chromosome."[1][2] This was a pivotal moment, suggesting for the first time a direct link between a specific genetic abnormality and a form of cancer.

Further research in the 1970s by Janet Rowley revealed that the Philadelphia chromosome was the result of a translocation between chromosomes 9 and 22.[1] By the early 1980s, the specific genes involved in this translocation were identified: the Abelson murine leukemia viral oncogene homolog 1 (ABL1) from chromosome 9 and the breakpoint cluster region (BCR) gene from chromosome 22.[1] This fusion created the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase.[1] This aberrant enzyme was found to be the primary driver of the uncontrolled proliferation of white blood cells characteristic of CML.[1]

This molecular understanding of CML set the stage for a revolutionary idea: if the Bcr-Abl protein was the single driver of the disease, then a drug that could specifically inhibit this protein could be a highly effective and less toxic treatment than conventional chemotherapy.

The Dawn of Rational Drug Design: The Quest for a Bcr-Abl Inhibitor

In the late 1990s, a team of scientists at Ciba-Geigy (which later became Novartis), including Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger, embarked on a program to find protein kinase inhibitors.[1][3] Through high-throughput screening of their chemical libraries, they identified a 2-phenylaminopyrimidine compound as a promising lead.[1][3] This compound, however, was not potent or specific enough for clinical development.

The team then began a process of rational drug design and lead optimization. They systematically modified the 2-phenylaminopyrimidine scaffold, introducing methyl and benzamide groups to enhance its binding affinity and selectivity for the ATP-binding site of the Abl kinase domain.[3] This iterative process of chemical synthesis and biological testing led to the creation of STI571, later named Imatinib.[2][3]

The crucial collaboration with oncologist Brian Druker of Oregon Health & Science University (OHSU) was instrumental in advancing Imatinib from the lab to the clinic.[3][4] Druker's deep understanding of CML biology and his unwavering belief in the potential of a targeted therapy were critical in driving the clinical development of the drug.[5]

Mechanism of Action: How Imatinib Tames a Rogue Kinase

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[6][7] It acts as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[3][7][8] In its constitutively active state, the Bcr-Abl fusion protein continuously transfers phosphate groups from ATP to tyrosine residues on various downstream substrate proteins.[6][7] This unchecked signaling cascade leads to increased cell proliferation and survival.[1]

Imatinib binds to the Abl kinase domain when it is in its inactive, or closed, conformation.[4][6] This binding event locks the kinase in this self-inhibited state, preventing the conformational changes necessary for ATP binding and substrate phosphorylation.[4][6] By blocking the ATP-binding site, Imatinib effectively "turns off" the hyperactive Bcr-Abl kinase, thereby inhibiting the downstream signaling pathways that drive leukemogenesis and inducing apoptosis in the cancer cells.[6]

Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which has led to its successful use in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.[3][4]

The Bcr-Abl Signaling Network

The constitutively active Bcr-Abl kinase activates a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. Understanding these pathways is essential for appreciating the profound impact of Imatinib.

Caption: The Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

From Bench to Bedside: Clinical Development and Approval

The first clinical trial of Imatinib, which began in 1998, showed remarkable results.[2][4] In a Phase I study, the drug induced complete hematologic responses in the vast majority of CML patients who had failed previous therapies.[2][5] These unprecedented results led to a rapid and expanded clinical development program.

The pivotal International Randomized Study of Interferon versus STI571 (IRIS) trial compared Imatinib to the then-standard of care, interferon-alpha plus cytarabine, in newly diagnosed CML patients.[9] The results were overwhelmingly in favor of Imatinib, with significantly higher rates of complete hematologic and cytogenetic responses.[9]

Based on these compelling data, the U.S. Food and Drug Administration (FDA) granted Imatinib a priority review and approved it for the treatment of CML in May 2001, in a record time of less than three months from submission.[3][10] This rapid approval underscored the transformative potential of this new targeted therapy.

Key Clinical Trial Data

| Trial/Study | Phase | Patient Population | Key Findings | Reference |

| Phase I Study | I | CML patients (chronic phase, failed interferon) | High rates of complete hematologic response. | [2][5] |

| IRIS Trial | III | Newly diagnosed chronic phase CML | Superior hematologic and cytogenetic response rates compared to interferon-alpha + cytarabine. | [9] |

| GIST Trials | II/III | Unresectable or metastatic GIST | Significant clinical benefit, leading to approval for this indication. | [4][11] |

Experimental Protocols: The Science Behind the Discovery

The development of Imatinib relied on robust and reproducible in vitro and cell-based assays to determine its potency and selectivity. The following are representative protocols for key experiments that were central to its characterization.

Bcr-Abl Tyrosine Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against Bcr-Abl.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., Abltide)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Imatinib serial dilutions

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or plate reader for non-radioactive assays

Procedure:

-

Compound Preparation: Prepare a serial dilution of Imatinib in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted Imatinib solutions.

-

Enzyme Addition: Add the purified Bcr-Abl kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays.

-

Detection:

-

Radioactive: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Measure the amount of phosphorylated substrate using a specific antibody in an ELISA format or other detection method.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the Imatinib concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay measures the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of Imatinib that inhibits the proliferation of CML cells by 50% (GI50).

Materials:

-

CML cell line (e.g., K562, which is Bcr-Abl positive)

-

Complete cell culture medium

-

Imatinib serial dilutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Drug Treatment: Prepare serial dilutions of Imatinib in culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the Imatinib concentration. Use non-linear regression to calculate the GI50 value.

Chemical Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The synthesis of Imatinib involves a multi-step process. A common route involves the construction of the pyrimidine ring and subsequent coupling reactions. The following is a generalized synthetic scheme.

A key intermediate is 4-Methyl-3-nitrobenzoic acid, which undergoes a series of reactions including reduction of the nitro group to an amine, followed by condensation with a pyrimidine precursor to form the core structure of Imatinib. Further modifications lead to the final product.

One reported synthesis involves the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of a base like sodium hydroxide in a suitable solvent such as 1-butanol.[1] The reaction mixture is heated to reflux, followed by hydrolysis of the ester to the carboxylic acid to yield 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[1]

Conclusion: A Legacy of Targeted Therapy

The discovery and development of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, or Imatinib, is a testament to the power of rational drug design based on a fundamental understanding of cancer biology. It transformed the treatment of CML and GIST and has become a cornerstone of targeted therapy.[4] The success of Imatinib has inspired the development of numerous other targeted therapies for a wide range of cancers, fundamentally changing the landscape of oncology research and patient care. The story of Imatinib serves as a powerful example of how a deep understanding of disease mechanisms can lead to the development of highly effective and life-saving medicines.

References

- 1. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid: A Key Pharmaceutical Intermediate

Senior Application Scientist Note: Initial database searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield a widely documented compound with significant research or application history. However, searches consistently identified a closely related and highly significant molecule, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Given its crucial role as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, a vital medication in cancer therapy, this guide will focus on this specific, well-characterized compound. It is presumed that this is the molecule of primary interest for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are the foundational steps in any chemical research or drug development workflow. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a complex aromatic carboxylic acid. Its unique structure, featuring a substituted benzoic acid, a pyrimidine ring, and a pyridine ring, is central to its utility in pharmaceutical synthesis.[1]

Standardized Chemical Identifiers

The following identifiers are crucial for unambiguous database searching, regulatory submissions, and procurement.

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | PubChem[1][2] |

| CAS Number | 641569-94-0 | ChemicalBook, Sigma-Aldrich[3][4] |

| InChI Key | LDLZPHLSVKGFSC-UHFFFAOYSA-N | PubChem, Benchchem[1][2][5] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | PubChem, Drug Information Portal[2][5] |

Physicochemical Data

Understanding the physical and chemical properties is essential for predicting behavior in various experimental conditions, from reaction kinetics to formulation.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₇H₁₄N₄O₂ | [1][6] | |

| Molecular Weight | 306.32 | g/mol | [1][2][6] |

| Appearance | White to off-white crystalline solid/powder | [1][6] | |

| Boiling Point | 587.9 ± 60.0 | °C at 760 mmHg | [6][7] |

| Density | 1.3 ± 0.1 | g/cm³ | [7] |

| Flash Point | 309.4 ± 32.9 | °C | [7] |

| LogP | 2.85 | A measure of lipophilicity.[7] | |

| Hydrogen Bond Donors | 2 | Computed by Cactvs.[5] | |

| Hydrogen Bond Acceptors | 5 | Computed by Cactvs.[2] |

Molecular Structure Visualization

The 2D structure provides a clear representation of the atomic connectivity and functional groups.

Caption: 2D structure of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Role in Pharmaceutical Synthesis: The Nilotinib Pathway

The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of Nilotinib (marketed as Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor.[1][6] Nilotinib is a cornerstone therapy for Chronic Myeloid Leukemia (CML).[1][6] The structural integrity and purity of this intermediate are paramount as they directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).

The synthesis of Nilotinib from this intermediate typically involves an amidation reaction, coupling the carboxylic acid group with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Caption: Simplified workflow illustrating the role of the title compound in Nilotinib synthesis.

Synthesis Protocol: A Validated Laboratory-Scale Method

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid itself is a multi-step process. A common and reliable method involves the condensation of a guanidine derivative with a propenone derivative. This protocol is adapted from established procedures in the chemical literature.[3]

Objective: To synthesize 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid via cyclocondensation.

Core Reaction: The formation of the pyrimidine ring is the key transformation. This is achieved by reacting 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester with 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. The initial reaction forms the pyrimidine ring, followed by saponification of the methyl ester to the desired carboxylic acid.

Materials and Reagents

-

3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

-

3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

-

Sodium Hydroxide (NaOH)

-

1-Butanol (solvent)

-

Hydrochloric Acid (HCl)

-

Deionized (DI) Water

-

Round bottom flask with reflux condenser

-

Nitrogen or Argon source for inert atmosphere

-

Magnetic stirrer and heating mantle

Step-by-Step Experimental Procedure

-

Reaction Setup: To a round bottom flask, add 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate (1.0 eq), 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (~0.7-0.8 eq), and sodium hydroxide (~0.4 eq).[3]

-

Solvent Addition: Add 1-Butanol to the flask (approx. 10 mL per gram of the starting ester).[3]

-

Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere, which is crucial to prevent side reactions at high temperatures.

-

Cyclization (Step 1): Heat the reaction mixture to reflux temperature (approx. 118-125°C for 1-butanol) and maintain stirring for 12 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of 1-butanol as a solvent is strategic. Its high boiling point allows the reaction to proceed at a sufficient rate, while its polarity is suitable for dissolving the reactants. The initial portion of NaOH acts as a base to facilitate the condensation.

-

-

Saponification (Step 2): After cooling the mixture to room temperature (25-35°C), add a solution of sodium hydroxide (additional ~0.4 eq) in DI water.[3]

-

Hydrolysis: Heat the reaction mixture back to reflux and stir vigorously. This step hydrolyzes the methyl ester to the sodium salt of the carboxylic acid.

-

Acidification and Precipitation: Cool the reaction mass again to 25-35°C. Slowly add hydrochloric acid to adjust the pH to acidic (typically pH 4-5). This protonates the carboxylate, causing the desired product to precipitate out of the solution.[3]

-

Trustworthiness Check: The precipitation upon acidification is a self-validating step. A robust, solid formation indicates the successful conversion to the water-insoluble carboxylic acid.

-

-

Isolation and Purification: Stir the resulting slurry for one hour to ensure complete precipitation. Filter the solid product, wash thoroughly with DI water to remove inorganic salts, and then dry under vacuum at 50-55°C.[3]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical purity specification for use as a pharmaceutical intermediate is ≥98%.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight. The exact mass should be approximately 306.1117 g/mol .[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, N-H stretches of the secondary amine, and aromatic C-H bonds.

Applications and Future Directions

While the principal application of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is in the synthesis of Nilotinib, its structural motifs are of high interest in medicinal chemistry.[1][3]

-

Kinase Inhibitor Scaffolding: The aminopyrimidine core is a well-established "hinge-binding" motif for many kinase inhibitors. This molecule serves as a valuable building block for creating libraries of new kinase inhibitors targeting other enzymes involved in cancer and inflammatory diseases.[1]

-

Fragment-Based Drug Discovery: The distinct benzoic acid, pyrimidine, and pyridine fragments can be explored in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.

-

Derivative Synthesis: The carboxylic acid handle allows for straightforward chemical modification, enabling the synthesis of a wide range of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[8]

This compound is more than a simple intermediate; it is a highly functionalized building block that embodies key structural features for modern kinase-targeted drug discovery. Its robust synthesis and well-defined properties make it an invaluable tool for researchers and drug developers aiming to create the next generation of targeted therapies.

References

- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 2. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 4. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 [sigmaaldrich.com]

- 5. CAS 641569-94-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. innospk.com [innospk.com]

- 7. CAS#:641569-94-0 | 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | Chemsrc [chemsrc.com]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

Methodological & Application

Synthesis Protocol for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: An Application Note

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the manufacture of several pharmacologically active compounds, notably as a precursor to the tyrosine kinase inhibitor Nilotinib.[1][2] The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is approached via a robust and scalable two-step process, commencing with the formation of a guanidinyl intermediate from 3-amino-4-methylbenzoic acid, followed by a cyclocondensation reaction to yield the target molecule. This guide emphasizes not only the procedural steps but also the underlying chemical rationale, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0) is a pivotal molecular scaffold in medicinal chemistry. Its structure, incorporating a substituted pyrimidine ring linked to a benzoic acid moiety, makes it a valuable building block for the synthesis of targeted therapeutics.[2] The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia (CML).[1][2] The efficient and reproducible synthesis of this intermediate is therefore of critical importance for the pharmaceutical industry.

This document outlines a well-established and optimized synthetic route. The chosen methodology is based on the reaction of 3-amino-4-methylbenzoic acid with cyanamide to form 3-guanidino-4-methylbenzoic acid, which is then subjected to a cyclocondensation reaction with 3-(dimethylamino)-1-(3-pyridyl)propenone. This approach is favored for its operational simplicity, cost-effectiveness of starting materials, and amenability to scale-up.

Chemical Reaction Overview

The synthesis proceeds in two main stages, as depicted in the workflow below:

Figure 1: Overall synthetic workflow for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 | C₈H₉NO₂ | ≥98% | Sigma-Aldrich |

| Cyanamide (50% aqueous solution) | 420-04-2 | CH₂N₂ | 50% w/w in H₂O | Alfa Aesar |

| Hydrochloric acid | 7647-01-0 | HCl | 37% | Fisher Scientific |

| 1-Butanol | 71-36-3 | C₄H₁₀O | ≥99% | VWR |

| 3-(Dimethylamino)-1-(3-pyridyl)propenone | 55314-16-4 | C₁₀H₁₂N₂O | ≥97% | TCI |

| Sodium hydroxide | 1310-73-2 | NaOH | ≥98% | Merck |

| Deionized water | 7732-18-5 | H₂O | - | In-house |

| Acetone | 67-64-1 | C₃H₆O | ACS Grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flasks (500 mL and 1 L)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

pH meter or pH indicator strips

-

Büchner funnel and vacuum filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 3-Guanidino-4-methylbenzoic acid hydrochloride

This initial step involves the formation of a guanidine group on the aniline moiety of 3-amino-4-methylbenzoic acid. The reaction is typically acid-catalyzed.

Protocol:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-amino-4-methylbenzoic acid (50.0 g).

-

Add primary isoamyl alcohol (400 mL) to the flask.[3]

-

While stirring, add a 50% aqueous solution of cyanamide (36.1 g).[3]

-

Heat the mixture to 50–65 °C.

-

Slowly add hydrochloric acid (36%, 40.2 g) dropwise from the dropping funnel.[3] An exothermic reaction may be observed.

-

After the addition is complete, increase the temperature to 100 °C and maintain for 3 hours.[3]

-

Add an additional portion of hydrochloric acid to maintain an acidic pH, and continue the reaction for another 5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add acetone to the residue to precipitate the product.

-

Isolate the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield 3-guanidino-4-methylbenzoic acid hydrochloride as a solid. The expected yield is approximately 60%.[3]

Part 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This step involves the cyclocondensation of the guanidine intermediate with an enone to form the pyrimidine ring, followed by in-situ hydrolysis of any ester that may have formed.

Protocol:

-

In a 1 L round-bottom flask under a nitrogen atmosphere, add the 3-guanidino-4-methylbenzoic acid hydrochloride intermediate, 3-(dimethylamino)-1-(3-pyridyl)propenone, and an alcoholic solvent such as 1-butanol (100 mL).[1][3]

-

Add sodium hydroxide (1.7 g) to the mixture.[1]

-

Heat the reaction mixture to reflux temperature (approximately 80-100 °C) and stir for 8-12 hours.[1][3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to 25-35 °C.

-

Add a solution of sodium hydroxide (1.5 g in 37 mL of deionized water).[1]

-

Heat the mixture to reflux (120-125 °C) to ensure complete hydrolysis of any ester intermediates, then cool again to 25-35 °C.[1]

-

Adjust the pH of the mixture by adding hydrochloric acid to precipitate the product.[1][3]

-

Stir the resulting suspension for one hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with deionized water.

-

Dry the product under vacuum at 50-55 °C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid as a yellow-white solid.[1] A purity of >99.8% can be achieved with this method.[3]

Characterization of the Final Product

To confirm the identity and purity of the synthesized 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the following characterization techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine, pyrimidine, and benzoic acid rings, as well as the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display resonances corresponding to the carbon atoms of the aromatic rings and the carboxylic acid group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (306.32 g/mol ).

-

Melting Point: The melting point should be sharp and consistent with reported values.

-

Purity by HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound.

Discussion and Mechanistic Insights

The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a classic example of heterocyclic chemistry. The initial guanidinylation of 3-amino-4-methylbenzoic acid proceeds via nucleophilic attack of the amino group on the carbon atom of cyanamide, facilitated by the acidic conditions which activate the cyanamide.

The subsequent cyclocondensation is a multi-step process. The guanidine derivative acts as a dinucleophile, reacting with the α,β-unsaturated ketone (enone). The reaction is driven by the formation of the stable aromatic pyrimidine ring. The use of a base in this step is crucial for deprotonating the guanidinium salt, allowing it to act as a nucleophile. The final hydrolysis step ensures that the product is obtained as the free carboxylic acid.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Cyanamide is toxic and should be handled with care.

-

Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

The reaction should be carefully monitored, especially during heating and the addition of reagents.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate with high purity and yield. The insights into the reaction mechanism and the detailed characterization methods further enhance the utility of this guide for professionals in the field of drug discovery and development.

References

Application Note: A Validated Protocol for the Synthesis of Nilotinib via Amide Bond Formation

Abstract

Nilotinib (marketed as Tasigna®) is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor, representing a critical second-generation therapeutic for chronic myeloid leukemia (CML), particularly in cases resistant or intolerant to Imatinib.[1][2][3] This application note provides a detailed, robust, and validated experimental protocol for the synthesis of Nilotinib from its key precursors: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine. The procedure focuses on the formation of the final amide bond, a critical step in the total synthesis. We will elucidate the causality behind the procedural choices, from reagent selection to purification strategies, to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Rationale of the Synthesis

The synthesis of Nilotinib culminates in the formation of a critical amide linkage between two complex intermediates. The overall synthetic strategy is designed for efficiency and scalability. Several synthetic routes have been developed, with many converging on this final condensation step.[2][4] The presented protocol utilizes an in situ activation of a carboxylic acid to form a highly reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with an aromatic amine.

The choice of activating agent, thionyl chloride (SOCl₂), is deliberate. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, thus driving the reaction forward. The use of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial for solubilizing the starting materials and allowing the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate.[5] The subsequent work-up procedure is designed to precipitate the Nilotinib base by adjusting the pH, a common and effective method for isolating amine-containing compounds from a reaction mixture.[2]

Chemical Reaction Scheme

Figure 1: Final condensation step in the synthesis of Nilotinib.

Materials and Reagents

| Reagent | IUPAC Name | CAS No. | M.W. ( g/mol ) | Role |

| Intermediate A | 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid | 641569-94-0 | 306.32 | Carboxylic acid precursor |

| Intermediate B | 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine | 641571-11-1 | 241.21 | Amine precursor |

| Thionyl Chloride | Thionyl dichloride | 7719-09-7 | 118.97 | Activating Agent |

| NMP | N-Methyl-2-pyrrolidone | 872-50-4 | 99.13 | Solvent |

| Sodium Hydroxide | Sodium hydroxide | 1310-73-2 | 40.00 | Base for work-up |

| Deionized Water | Water | 7732-18-5 | 18.02 | Solvent for work-up/washing |

| Methanol | Methanol | 67-56-1 | 32.04 | Solvent for washing |

Experimental Protocol

This protocol is divided into two main stages: the coupling reaction and the product work-up and purification.

Part A: Amide Coupling Reaction

-

Reactor Setup: To a clean, dry 1 L glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 80.0 g (0.26 mol) of 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid (Intermediate A).

-

Solvent Addition: Add 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Initial Heating: Begin stirring the mixture and heat to 60°C . The solid should be fully or partially dissolved to form a suspension.

-

Acid Activation: Once the temperature is stable at 60°C, carefully add 24 mL (0.33 mol) of thionyl chloride (SOCl₂) dropwise over a period of 15 minutes.

-

Causality Note: This step forms the acyl chloride in situ. The reaction is exothermic and releases HCl and SO₂ gas; slow addition and proper ventilation are critical.

-

-

Activation Stirring: Stir the resulting mixture at 60°C for 1 hour to ensure complete formation of the acyl chloride intermediate.

-

Amine Addition: In a separate flask, dissolve 69.2 g (0.29 mol) of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate B) in 160 mL of NMP. Add this solution to the reaction mixture.

-

Coupling Reaction: Heat the combined reaction mixture to 90°C and maintain this temperature with vigorous stirring for at least 3 hours.[2]

-

Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting materials is complete.

Part B: Product Isolation and Purification

-

Cooling: Once the reaction is complete, cool the reaction mixture to approximately 40°C .

-

Quenching and Precipitation: Slowly add 500 mL of deionized water to the reaction mixture. Then, prepare a 47% aqueous solution of sodium hydroxide (NaOH) and add it portion-wise until the pH of the suspension reaches 11-12 .[2]

-

Causality Note: The addition of water quenches any remaining acyl chloride. Basification deprotonates any protonated amine species and ensures the Nilotinib free base is insoluble, causing it to precipitate out of the solution.

-

-

Precipitate Maturation: Continue stirring the suspension at 40°C for 2 hours to allow for complete precipitation and crystal growth.[2]

-

Filtration: Filter the resulting beige solid under reduced pressure.

-

Initial Washing: Wash the filter cake thoroughly with 500 mL of deionized water to remove residual NMP and inorganic salts.

-

Slurry Wash: Transfer the crude solid to a new vessel and slurry it in 1 L of deionized water at 40°C for 1 hour. Filter the solid again. This step is crucial for removing trapped impurities.[2]

-

Methanol Wash: For further purification, wash the filter cake with hot methanol (approx. 50°C) to remove more soluble organic impurities.[1]

-

Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. This yields Nilotinib base as a beige solid.[1][2] The expected yield is approximately 94%.[2]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid

Abstract

This document provides a comprehensive technical guide for the purification of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS: 641569-94-0), a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][2][3] Achieving high purity of this intermediate is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide details three distinct, scalable purification protocols: pH-mediated recrystallization, normal-phase flash column chromatography, and high-performance preparative reversed-phase liquid chromatography (RP-HPLC). The scientific rationale behind each technique is explained, enabling researchers to make informed decisions based on the required purity, scale, and impurity profile of their material.

Introduction and Physicochemical Profile

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a structurally complex molecule featuring both acidic and basic functional groups, rendering its purification a non-trivial task. It is typically isolated as a yellow-white to pale beige solid.[1][3] As a direct precursor to Nilotinib, an essential therapeutic agent for chronic myeloid leukemia (CML), its impurity profile must be strictly controlled.[2]

The molecule's amphoteric nature, stemming from the carboxylic acid (pKa ≈ 4.35) and the basic nitrogen atoms on the pyridine and pyrimidine rings, is the most critical factor governing its solubility and, consequently, the purification strategy.[4] It exhibits slight solubility in polar organic solvents like methanol and DMSO, particularly with heating.[1][4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 641569-94-0 | [1][5] |

| Molecular Formula | C₁₇H₁₄N₄O₂ | [5] |

| Molecular Weight | 306.32 g/mol | [2][5] |

| Appearance | Yellow-white to pale beige solid | [1][3] |

| pKa (acidic) | 4.35 ± 0.10 | [4] |

| Solubility | Slightly soluble in DMSO, Methanol (heated) |[1][4] |

Common Impurity Profile

During synthesis, several impurities can arise, including:

-

Unreacted Starting Materials: Such as the guanidine hydrochloride intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one.[2]

-

Side-Reaction Products: Formed during the pyrimidine ring cyclization.

-

Related Substances: Such as the corresponding methyl ester (hydrolysis precursor) or N-oxide derivatives formed via oxidation.[6][7]

A robust purification strategy must be capable of removing these diverse impurities to achieve >99% purity for pharmaceutical applications.

Strategic Approach to Purification

The choice of purification method is dictated by the initial purity of the crude material and the desired final specifications. A multi-step approach, beginning with a bulk purification technique followed by a high-resolution polishing step if necessary, is often the most effective strategy.

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: pH-Mediated Recrystallization